D-Timolol maleate D-Timolol maleate
Brand Name: Vulcanchem
CAS No.: 26791-17-3
VCID: VC16691670
InChI: InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)
SMILES:
Molecular Formula: C17H28N4O7S
Molecular Weight: 432.5 g/mol

D-Timolol maleate

CAS No.: 26791-17-3

Cat. No.: VC16691670

Molecular Formula: C17H28N4O7S

Molecular Weight: 432.5 g/mol

* For research use only. Not for human or veterinary use.

D-Timolol maleate - 26791-17-3

Specification

CAS No. 26791-17-3
Molecular Formula C17H28N4O7S
Molecular Weight 432.5 g/mol
IUPAC Name but-2-enedioic acid;1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol
Standard InChI InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)
Standard InChI Key WLRMANUAADYWEA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O

Introduction

Chemical Identity and Structural Properties

D-Timolol maleate (CAS No. 26839-77-0) is a white to off-white crystalline solid with a molecular formula of C17H28N4O7SC_{17}H_{28}N_4O_7S and a molecular weight of 432.49 g/mol . The compound is synthesized as the maleate salt of the (R)-enantiomer of Timolol, enhancing its stability and solubility for analytical purposes. Its structure comprises a morpholino-1,2,5-thiadiazole moiety linked to a tert-butylamino-propanol backbone via an ether bond, with a maleic acid counterion (Fig. 1) .

Key Chemical Properties:

PropertyValueSource
Melting Point>194°C (decomposition)
SolubilitySlightly soluble in DMSO;
Very slightly soluble in methanol
Storage Conditions-20°C (freezer)
Optical Activity(+) rotation

The absolute configuration of the chiral center at C2 of the propanol chain is (R), distinguishing it from the (S)-enantiomer used therapeutically . This stereochemical divergence critically influences its receptor binding affinity and metabolic fate.

Stereochemical Significance and Pharmacological Profile

Enantiomer-Specific Activity

Timolol’s beta-blocking activity resides almost exclusively in the (S)-enantiomer, which exhibits high affinity for both β₁- and β₂-adrenergic receptors . In contrast, D-Timolol maleate demonstrates negligible binding to these receptors but interacts with nonspecific sites in cardiac, pulmonary, and neural tissues . Studies indicate that (R)-Timolol binds to particulate fractions in the heart and brain, though without eliciting the characteristic beta-blockade effects .

Metabolic Pathways

Analytical Detection and Quantification

Chromatographic Methods

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for detecting D-Timolol maleate in pharmaceutical formulations. A validated method reported a limit of detection (LOD) of 0.05 ng/mL in serum, ensuring precise quantification even at trace impurity levels .

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR): 1H^1H-NMR spectra of D-Timolol maleate show distinct peaks at δ 1.15 ppm (tert-butyl group) and δ 3.70–4.20 ppm (morpholine and propanol protons) .

  • Infrared (IR) Spectroscopy: Characteristic absorptions at 3350 cm1^{-1} (O-H stretch) and 1650 cm1^{-1} (maleate carbonyl) confirm structural integrity .

Applications in Drug Delivery Research

Sustained-Release Formulations

A biodegradable microsphere system encapsulating Timolol maleate demonstrated sustained IOP reduction for 90 days in rabbit models . While this study utilized the (S)-enantiomer, the methodology highlights the potential for enantiomer-specific delivery systems to minimize impurity-related concerns.

Ophthalmic Innovations

Subconjunctival injection of Timolol-loaded microspheres achieved therapeutic aqueous humor concentrations without systemic absorption . Such advances could mitigate risks associated with chiral impurities by ensuring precise enantiomeric dosing.

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